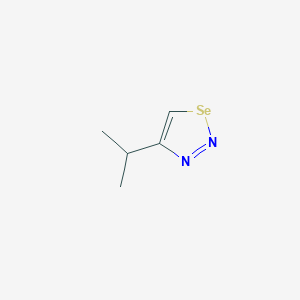
1,2,3-Selenadiazole, 4-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Selenadiazole, 4-(1-methylethyl)- is an organoselenium compound that belongs to the class of selenadiazoles. These compounds are characterized by a five-membered ring containing two nitrogen atoms and one selenium atom. The presence of selenium imparts unique chemical and biological properties to these compounds, making them of significant interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: 1,2,3-Selenadiazole derivatives can be synthesized through various methods. One common approach involves the reaction of semicarbazones with selenium dioxide under oxidative conditions . Another method includes the use of molecular iodine in a one-pot reaction involving arylaldehydes, hydrazine, and elemental selenium . These methods are operationally simple and provide the desired products in moderate to excellent yields.
Industrial Production Methods:
化学反応の分析
Types of Reactions: 1,2,3-Selenadiazole, 4-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like selenium dioxide.
Reduction: Reaction with reducing agents to form selenides.
Substitution: Electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Selenium dioxide, molecular iodine.
Reduction: Hydrogen gas, metal hydrides.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of selenoxides.
Reduction: Formation of selenides.
Substitution: Formation of substituted selenadiazoles.
科学的研究の応用
1,2,3-Selenadiazole, 4-(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organoselenium compounds.
Biology: Exhibits antimicrobial properties and is used in the study of biological systems.
Industry: Used in the production of semiconductors and other electronic materials.
作用機序
The mechanism of action of 1,2,3-Selenadiazole, 4-(1-methylethyl)- involves its interaction with biological molecules. The selenium atom in the compound can form bonds with sulfur-containing amino acids in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt various cellular processes, making the compound useful in antimicrobial and anticancer research .
類似化合物との比較
1,2,3-Thiadiazole: Contains sulfur instead of selenium.
1,3,4-Selenadiazole: Different arrangement of nitrogen and selenium atoms.
1,2,4-Selenadiazole: Different ring structure with selenium in a different position.
Uniqueness: 1,2,3-Selenadiazole, 4-(1-methylethyl)- is unique due to its specific arrangement of nitrogen and selenium atoms, which imparts distinct chemical and biological properties.
特性
CAS番号 |
40482-58-4 |
|---|---|
分子式 |
C5H8N2Se |
分子量 |
175.10 g/mol |
IUPAC名 |
4-propan-2-ylselenadiazole |
InChI |
InChI=1S/C5H8N2Se/c1-4(2)5-3-8-7-6-5/h3-4H,1-2H3 |
InChIキー |
QZFLSMQVWDTNJS-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C[Se]N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


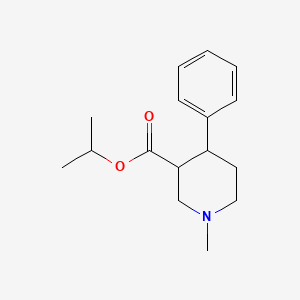

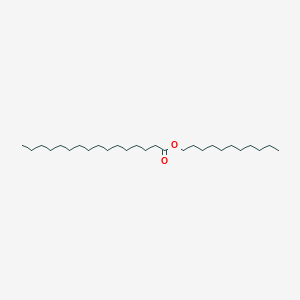
![1-[2-Methyl-3-(3-triethoxysilylpropylcarbamoylamino)phenyl]-3-(3-triethoxysilylpropyl)urea](/img/structure/B14672547.png)
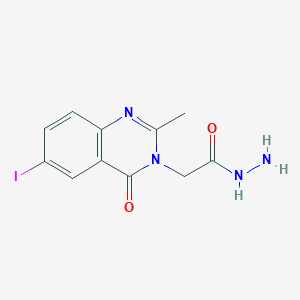
![(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)(phenyl)methanone](/img/structure/B14672553.png)
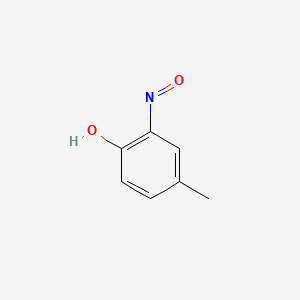
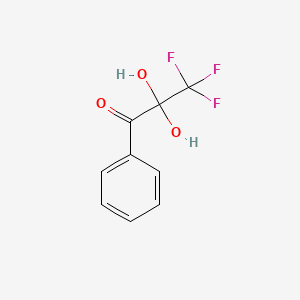
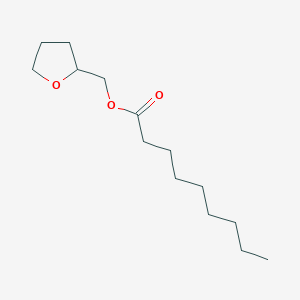
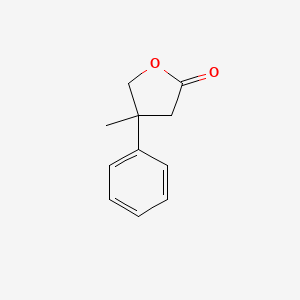



![N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14672617.png)
